REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:4]=1[CH:5]=[CH:6][C:7]([O:9][CH2:10][CH3:11])=[O:8]>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:4]=1[CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8]
|
Name
|
ethyl 2,4-dimethoxycinnamate
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Quantity
|
100.2 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=O)OCC)C=CC(=C1)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(CCC(=O)OCC)C=CC(=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |